2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-(2-ethoxybenzyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.26817634 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and antimicrobial activity of new pyridine derivatives : Research has led to the development of new compounds involving complex synthetic pathways that include 2-ethoxy ethanol as a solvent, showcasing the antimicrobial activity against various bacterial and fungal strains. The synthesized derivatives demonstrate variable and modest activity, indicating the compound's potential in contributing to new antimicrobial agents' development (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Structural Analysis
Preparation of carbon-14 analogs : The compound is used in the synthesis of labeled molecules, such as Quetiapine, with carbon-14 for pharmacological and biochemical studies. This highlights its utility in creating analogs for research in medicinal chemistry and drug development (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Antioxidant Activity and Chemical Composition Study
Phenolic compounds and antioxidant activity : The use of similar ethoxy compounds in studying the antioxidant activity and chemical composition of certain extracts indicates the compound's relevance in identifying new sources of antioxidants. This research can contribute significantly to the food preservation, pharmaceutical, and cosmetic industries (León et al., 2014).
Methodological Developments in Chemistry
Novel synthetic approaches : The compound's structure is used as a key intermediate in developing new synthetic methodologies, illustrating its importance in advancing chemical synthesis techniques. This research aids in the discovery of more efficient, selective, and environmentally friendly synthetic routes (Guo et al., 2006).
Properties
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-3-32-25-12-8-7-11-22(25)19-30-15-14-29(20-24(30)13-16-31)18-23-17-28(2)27-26(23)21-9-5-4-6-10-21/h4-12,17,24,31H,3,13-16,18-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXIPHFHZWKCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CN(N=C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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